

Spectroscopic Data for 1-Benzylxy-2-iodoethane: A Technical Guide

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Compound of Interest

Compound Name: **1-Benzylxy-2-iodoethane**

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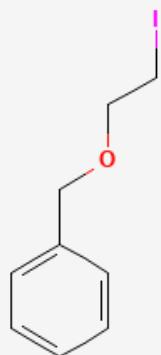
Abstract

This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of **1-benzylxy-2-iodoethane** (C9H11IO), a valuable reagent in organic synthesis and a potential building block in drug development.^[1] The guide delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this molecule. By synthesizing predictive data based on established principles and spectral data of analogous structures, this document serves as an in-depth resource for researchers, scientists, and professionals in the field, enabling accurate identification, purity assessment, and structural confirmation. Detailed experimental protocols and workflow visualizations are provided to ensure scientific integrity and reproducibility.

Chemical Structure and Spectroscopic Overview

1-Benzylxy-2-iodoethane possesses a distinct molecular architecture comprising a benzyl group connected via an ether linkage to an iodoethyl moiety. This structure gives rise to a unique spectroscopic fingerprint that can be elucidated using a combination of analytical techniques.

- Molecular Formula: C9H11IO^{[2][3]}
- Molecular Weight: 262.09 g/mol ^{[2][3]}



- Structure:

This guide will systematically explore the expected data from ^1H NMR, ^{13}C NMR, IR, and MS, providing a robust framework for the comprehensive analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For **1-benzyloxy-2-iodoethane**, both ^1H and ^{13}C NMR provide critical information about the electronic environment of each proton and carbon atom.

^1H NMR Analysis: Predicted Spectrum and Interpretation

The ^1H NMR spectrum of **1-benzyloxy-2-iodoethane** is predicted to show four distinct signals corresponding to the aromatic protons of the benzyl group, the benzylic methylene protons, and the two methylene groups of the iodoethyl chain. The electronegativity of the oxygen and iodine atoms significantly influences the chemical shifts of the adjacent protons, causing them to appear at lower fields (deshielded).^[4]

Proton Assignment	Predicted Chemical Shift (δ , ppm)	Predicted Multiplicity	Predicted Coupling Constant (J, Hz)	Rationale
Ar-H	7.25-7.40	Multiplet	-	Protons on the aromatic ring typically resonate in this region. [5] [6]
Ph-CH ₂ -O	~4.5	Singlet	-	The benzylic protons are deshielded by the adjacent oxygen and aromatic ring. The signal is expected to be a singlet as there are no adjacent protons. [7]
O-CH ₂ -CH ₂ -I	~3.8	Triplet	~6-7	These protons are deshielded by the adjacent oxygen atom and are split into a triplet by the neighboring -CH ₂ -I protons.
O-CH ₂ -CH ₂ -I	~3.2	Triplet	~6-7	These protons are deshielded by the adjacent iodine atom and are split into a triplet by the

neighboring O-
CH₂- protons.[6]

¹³C NMR Analysis: Predicted Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum of **1-benzyloxy-2-iodoethane** is predicted to show six distinct signals. The chemical shifts are influenced by the electronegativity of the attached atoms and the nature of the carbon's hybridization (sp² for aromatic, sp³ for aliphatic).[8][9]

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
C-I	~5	The carbon directly attached to the highly electronegative iodine atom is significantly shielded due to the "heavy atom effect". [10]
O-CH ₂ -	~70	This carbon is deshielded due to its attachment to the electronegative oxygen atom. [11]
Ph-CH ₂ -O	~73	The benzylic carbon is deshielded by both the aromatic ring and the ether oxygen. [12]
Aromatic C-H	127-129	The sp ² hybridized carbons of the benzene ring appear in this characteristic range. [13] [14]
Aromatic Quaternary C	~138	The quaternary carbon of the benzene ring (to which the -CH ₂ -O- group is attached) is typically found at a lower field compared to the protonated aromatic carbons.

Experimental Protocol for NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **1-benzyloxy-2-iodoethane**.

Methodology:

- Sample Preparation:
 - Accurately weigh approximately 10-20 mg of **1-benzyloxy-2-iodoethane**.

- Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl_3). CDCl_3 is a common choice due to its excellent solvating power for a wide range of organic compounds and its well-defined residual solvent peak for calibration.[15]
- Add a small amount of tetramethylsilane (TMS) as an internal standard ($\delta = 0.00$ ppm).[7]
- Transfer the solution to a clean, dry 5 mm NMR tube.
- Instrument Setup (300-500 MHz Spectrometer):
 - Insert the sample into the NMR magnet.
 - Lock the spectrometer onto the deuterium signal of the CDCl_3 .
 - Shim the magnetic field to achieve optimal homogeneity, which is critical for sharp spectral lines.[12]
- Data Acquisition:
 - ^1H NMR: Acquire the spectrum using a standard single-pulse sequence. Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - ^{13}C NMR: Acquire the spectrum using a proton-decoupled pulse program (e.g., zgpg30 on Bruker instruments).[12] A larger number of scans will be required compared to ^1H NMR due to the low natural abundance of ^{13}C .[8]
- Data Processing:
 - Apply a Fourier transform to the acquired Free Induction Decay (FID).
 - Phase correct the spectrum.
 - Apply baseline correction.
 - Calibrate the chemical shift axis using the TMS signal (0 ppm).
 - Integrate the peaks in the ^1H NMR spectrum to determine the relative number of protons.

NMR Workflow Diagram



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Caption: NMR Spectroscopy Workflow for **1-Benzylxy-2-iodoethane**.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The IR spectrum of **1-benzylxy-2-iodoethane** will be dominated by absorptions from the C-H, C-O, C=C, and C-I bonds.

Functional Group Analysis: Predicted IR Spectrum

Functional Group	Predicted Absorption (cm ⁻¹)	Intensity	Vibrational Mode
Aromatic C-H	3100-3000	Medium	Stretch[16]
Aliphatic C-H	3000-2850	Strong	Stretch[16]
Aromatic C=C	1600-1475	Medium-Weak	Stretch[16]
C-O (Ether)	1300-1000	Strong	Stretch[16]
C-I	600-500	Medium-Strong	Stretch

The presence of a strong absorption band in the 1300-1000 cm⁻¹ region is highly indicative of the ether linkage.[17] Aromatic C-H stretching vibrations appearing just above 3000 cm⁻¹ distinguish them from the aliphatic C-H stretches which appear just below 3000 cm⁻¹.[18]

Experimental Protocol for IR Data Acquisition

Objective: To obtain a high-quality IR spectrum of **1-benzylxy-2-iodoethane**.

Methodology (Attenuated Total Reflectance - ATR):

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum.
- Sample Application: Place a single drop of liquid **1-benzyloxy-2-iodoethane** directly onto the ATR crystal.
- Data Acquisition: Lower the ATR press to ensure good contact between the sample and the crystal. Initiate the scan. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The resulting spectrum of absorbance or transmittance versus wavenumber is displayed. Label the significant peaks.
- Cleaning: Thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol or acetone) after analysis.

IR Spectroscopy Workflow Diagram



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Caption: ATR-IR Spectroscopy Workflow.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and structure.

Fragmentation Analysis

Upon ionization in the mass spectrometer (e.g., by Electron Ionization - EI), the molecular ion of **1-benzyloxy-2-iodoethane** ($[M]^+$) will be formed. Due to its instability, it will undergo

fragmentation.[19] The most likely fragmentation pathways involve the cleavage of the weakest bonds.

- Molecular Ion ($M^{+ \cdot}$): The molecular ion peak is expected at $m/z = 262$, corresponding to the molecular weight of the compound.
- Loss of Iodine: The C-I bond is the weakest bond in the molecule.[20] Cleavage of this bond would result in the loss of an iodine radical (I^{\bullet}), leading to a prominent peak at $m/z = 135$ ($[C_9H_{11}O]^+$). This is often a major fragmentation pathway for iodoalkanes.[2]
- Benzylic Cleavage: Cleavage of the C-O bond can generate the very stable benzyl cation ($[C_7H_7]^+$) at $m/z = 91$. This is a classic fragmentation pattern for benzyl ethers and related compounds.[21][22]
- Tropylium Ion: The benzyl cation ($m/z = 91$) can rearrange to the even more stable tropylium cation.
- Other Fragments: Cleavage alpha to the ether oxygen can lead to a fragment at $m/z = 107$ ($[C_7H_7O]^+$).

m/z Value	Proposed Fragment	Formula
262	Molecular Ion $[M]^{+ \cdot}$	$[C_9H_{11}IO]^+$
135	$[M - I]^+$	$[C_9H_{11}O]^+$
107	$[PhCH_2O]^+$	$[C_7H_7O]^+$
91	$[PhCH_2]^+$ (Benzyl/Tropylium cation)	$[C_7H_7]^+$

Experimental Protocol for MS Data Acquisition

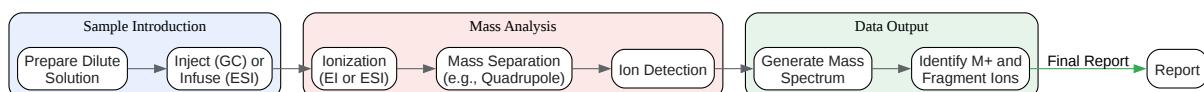
Objective: To obtain the mass spectrum of **1-benzyloxy-2-iodoethane**.

Methodology (Direct Infusion ESI-MS or GC-MS):

- Sample Preparation: Prepare a dilute solution of the compound in a suitable volatile solvent (e.g., methanol or acetonitrile for ESI; dichloromethane for GC).

- Instrument Setup:
 - For GC-MS: Inject the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer, which is typically operated in EI mode.
 - For ESI-MS: Infuse the sample solution directly into the ESI source.
- Data Acquisition: Acquire the mass spectrum over a suitable mass range (e.g., m/z 50-400).
- Data Analysis: Identify the molecular ion peak and the major fragment ions. Compare the observed fragmentation pattern with the predicted pattern to confirm the structure.

Mass Spectrometry Workflow Diagram



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Caption: General Mass Spectrometry Workflow.

Integrated Spectroscopic Analysis

The true power of spectroscopic characterization lies in the integration of data from multiple techniques. For **1-benzyloxy-2-iodoethane**:

- MS confirms the molecular weight (m/z 262) and suggests the presence of benzyl and iodoethyl moieties through its fragmentation pattern (m/z 91 and loss of 127).
- IR confirms the presence of key functional groups: the ether linkage (strong C-O stretch), the aromatic ring (C=C and C-H stretches), and aliphatic chains (C-H stretch).
- NMR provides the definitive structural map. ¹H NMR confirms the connectivity and relative number of protons in each distinct environment (aromatic, benzylic, and the two ethylenic

CH₂ groups). ¹³C NMR confirms the carbon skeleton of the molecule.

Together, these three techniques provide a self-validating system for the unambiguous identification and structural confirmation of **1-benzyloxy-2-iodoethane**, ensuring the highest degree of scientific integrity for its use in research and development.

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